![molecular formula C13H14N4O4 B576914 N-[(Z)-cyclohept-2-en-1-ylideneamino]-2,4-dinitroaniline CAS No. 14315-43-6](/img/structure/B576914.png)
N-[(Z)-cyclohept-2-en-1-ylideneamino]-2,4-dinitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-cyclohept-2-en-1-ylideneamino]-2,4-dinitroaniline is a chemical compound known for its unique structure and properties It is a derivative of 2-Cyclohepten-1-one, where the hydrazone group is attached to the 2,4-dinitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-cyclohept-2-en-1-ylideneamino]-2,4-dinitroaniline typically involves the reaction of 2-Cyclohepten-1-one with 2,4-dinitrophenylhydrazine. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent use, and purification methods to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-cyclohept-2-en-1-ylideneamino]-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation yields oxides, reduction produces amines, and substitution results in various substituted derivatives .
Scientific Research Applications
N-[(Z)-cyclohept-2-en-1-ylideneamino]-2,4-dinitroaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(Z)-cyclohept-2-en-1-ylideneamino]-2,4-dinitroaniline involves its interaction with molecular targets through its hydrazone group. This interaction can lead to the formation of stable complexes with proteins and enzymes, affecting their function. The compound’s reactivity allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one (2,4-dinitrophenyl)hydrazone: Similar structure but with a six-membered ring instead of a seven-membered ring.
Cyclohexanone 2,4-dinitrophenylhydrazone: A derivative of cyclohexanone with similar reactivity.
Uniqueness
N-[(Z)-cyclohept-2-en-1-ylideneamino]-2,4-dinitroaniline is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its six-membered ring analogs.
Properties
CAS No. |
14315-43-6 |
|---|---|
Molecular Formula |
C13H14N4O4 |
Molecular Weight |
290.279 |
IUPAC Name |
N-[(Z)-cyclohept-2-en-1-ylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C13H14N4O4/c18-16(19)11-7-8-12(13(9-11)17(20)21)15-14-10-5-3-1-2-4-6-10/h3,5,7-9,15H,1-2,4,6H2/b14-10+ |
InChI Key |
DSACTVDPJAITGF-GXDHUFHOSA-N |
SMILES |
C1CCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=CC1 |
Synonyms |
2-Cyclohepten-1-one (2,4-dinitrophenyl)hydrazone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


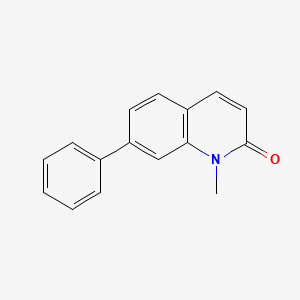
![2-(1H-benzo[d]imidazol-2-yl)-4,5-dihydrooxazole](/img/structure/B576833.png)
![[(4-Methylphenyl)sulfonyl]methyl 4-methylbenzenesulfonate](/img/new.no-structure.jpg)
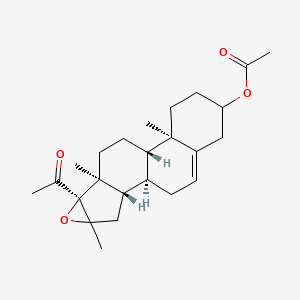
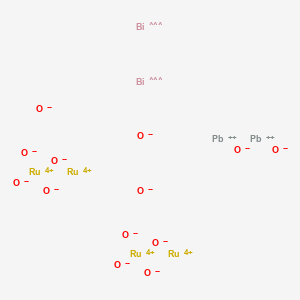
![(5Z)-3-methyl-5-[[(1R,4S,7R)-4,8,8-trimethyl-9-tricyclo[5.2.2.01,5]undec-5-enyl]methylidene]furan-2-one](/img/structure/B576838.png)
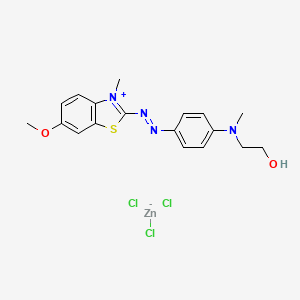


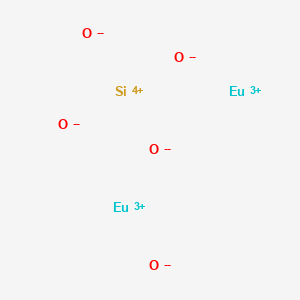


![1,2,3,4,6,7,8,9-Octafluoro-5,5-diphenyl-5H-dibenzo[b,d]germole](/img/structure/B576852.png)
